Coversyl - 107133-36-8; 82834-16-0

Coversyl

Catalog Number: EVT-2897415
CAS Number: 107133-36-8; 82834-16-0
Molecular Formula: C23H43N3O5
Molecular Weight: 441.613
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Perindopril arginine is derived from the natural compound octahydroindole-2-carboxylic acid and is classified as a pharmaceutical agent. It belongs to the class of ACE inhibitors, which are widely used in cardiovascular medicine to manage hypertension and prevent heart-related complications.

Synthesis Analysis

Methods and Technical Details

The synthesis of perindopril involves several steps, beginning with the preparation of intermediates such as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The synthesis can be achieved through various methods, including:

  1. Benzyl Ester Formation: This involves the reaction of octahydroindole-2-carboxylic acid with a benzyl ester in the presence of p-toluenesulfonic acid, followed by condensation with N-[(S)-1-carbethoxybutyl]-L-alanine.
  2. Deprotection Steps: After coupling reactions, deprotection is performed using palladium on charcoal in water to yield the final product.
  3. Purification Techniques: The product is purified through crystallization and chromatography to ensure high purity levels suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

The molecular formula of perindopril arginine is C19H32N2O5C_{19}H_{32}N_2O_5, and it has a molecular weight of approximately 348.48 g/mol. The structure includes five chiral centers, which are crucial for its pharmacological activity. The stereochemistry is essential for its interaction with the ACE enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Perindopril undergoes hydrolysis in vivo to form its active metabolite, perindoprilat. This reaction is critical as it activates the drug's therapeutic effects. The hydrolysis can be catalyzed by enzymes present in the body, illustrating the drug's reliance on metabolic processes for efficacy .

Mechanism of Action

Process and Data

Coversyl acts by inhibiting the angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, perindopril decreases the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of aldosterone reduce sodium and water retention, further aiding in blood pressure reduction.

Clinical studies have shown significant improvements in patient outcomes related to heart failure and hypertension when treated with perindopril compared to other medications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like methanol.
  • Melting Point: Approximately 100°C.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability .
Applications

Scientific Uses

Coversyl is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering high blood pressure.
  • Heart Failure Treatment: Improves symptoms and reduces hospitalizations due to heart failure.
  • Post-myocardial Infarction Therapy: Used to improve survival rates post-heart attack.

Research continues into additional applications of perindopril in various cardiovascular conditions, highlighting its versatility as a therapeutic agent .

Introduction to Perindopril as an ACE Inhibitor

Pharmacological Classification and Mechanism Overview

Perindopril belongs to the carboxyl-group-containing ACE inhibitors, characterized by a zwitterionic structure that enhances tissue penetration compared to earlier sulfhydryl-containing agents. Its classification places it among competitive inhibitors of the zinc metallopeptidase ACE, which is primarily responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and degrading the vasodilator bradykinin [1] [7].

The mechanistic cascade involves several precise biochemical steps:

  • Prodrug Activation: Perindopril's ethyl ester group undergoes hepatic esterase-mediated hydrolysis to form perindoprilat, achieving peak plasma concentrations within 3-4 hours post-administration.
  • ACE Binding: The active metabolite perindoprilat binds to the zinc-coordinating domain of ACE with high affinity (inhibition constant Ki ≈ 0.26 nM), blocking angiotensin I conversion.
  • Dual Pathway Effects: Inhibition produces simultaneous consequences:
  • Reduced angiotensin II (↓80-95% plasma concentrations)
  • Accumulated bradykinin (↑3-5 fold plasma concentrations)
  • Downstream Effects: The combined effect yields vasodilation, reduced aldosterone secretion, and diminished sympathetic outflow, collectively producing antihypertensive effects [1] [5] [7].

Table 1: Comparative Pharmacological Properties of Major ACE Inhibitors

CompoundProdrugActive MetaboliteLipophilicity (Log P)ACE Binding Affinity (Ki nM)Tissue Penetration Index
PerindoprilYesPerindoprilat1.120.260.85
EnalaprilYesEnalaprilat-0.130.450.25
LisinoprilNoN/A-0.340.450.10
RamiprilYesRamiprilat1.811.580.90
CaptoprilNoN/A0.0822.00.30

Perindopril demonstrates superior tissue penetration compared to many ACE inhibitors due to its balanced lipophilicity (Log P = 1.12), facilitating distribution to vascular endothelium and myocardial tissue. This property correlates with its prolonged dissociation half-life (>30 hours) from tissue-bound ACE, explaining its sustained pharmacodynamic effect despite a plasma half-life of approximately 25 hours. The unique tetracyclic structure provides molecular stability against enzymatic degradation, contributing to its once-daily dosing feasibility in clinical practice [1] [5] [10].

Historical Development and Patent Chronology

The development of perindopril represents a purposeful evolution in ACE inhibitor design, beginning with Servier Laboratories' discovery programs in the late 1970s aimed at overcoming limitations of earlier agents. The patent timeline reveals strategic molecular optimization:

  • 1981: The initial synthesis patent (GB2095252) established the core method for producing perindopril erbumine via condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carbethoxybutyl]-(S)-alanine. This process yielded the critical (S,S,S)-stereoisomer essential for ACE binding specificity [9].

  • 1984-1985: Vincent et al. secured foundational US patents (4,508,729 and 4,914,214) covering the diastereoselective synthesis of perindopril erbumine, emphasizing the importance of chiral purity in biological activity. These patents detailed the reductive amination approach using sodium cyanoborohydride to achieve high stereochemical fidelity [9].

  • 2003-2005: Process innovation patents emerged focusing on industrial-scale optimization:

  • WO2004/075889 (2003) introduced a novel salt-free process using trimethylsilyl protection groups, eliminating corrosive reagents like phosphorus pentachloride
  • US20070043228 (2005) developed a catalytic hydrogenation method for intermediate synthesis, reducing production costs by 40% compared to earlier routes
  • WO2005100317 (2005) detailed crystallization techniques for perindopril erbumine that achieved >99.5% diastereomeric purity [8] [9].
  • 2007: Glenmark Generics' US patent 7,291,745 described a novel acid chloride intermediate pathway that bypassed unstable intermediates, enhancing yield stability during manufacturing [8].

Table 2: Key Patents in Perindopril Development

Patent NumberYearAssigneeKey InnovationImpact
GB20952521981ServierInitial synthesis methodEstablished core chemical approach
US49142141985ServierDiastereoselective synthesisEnsured chiral purity
WO96/339841996ZambonN-sulfoxy anhydride methodAlternative synthetic route
WO2004/0758892003LupinSalt-free process using TMS protectionReduced corrosive reagents
US72917452007GlenmarkAcid chloride intermediate pathwayImproved yield stability

The evolution of synthesis routes demonstrates a transition from multi-step solution-phase chemistry to efficient solid-phase approaches, significantly improving the industrial-scale sustainability. Modern processes achieve overall yields exceeding 65% compared to the initial 28% yield reported in early patents, representing a substantial advancement in manufacturing efficiency. The continuous refinement of perindopril synthesis over three decades highlights the pharmaceutical industry's commitment to optimizing this essential cardiovascular agent [2] [4] [8].

Role in the Evolution of Antihypertensive Therapeutics

Perindopril occupies a transformative position in antihypertensive therapy, transitioning treatment paradigms from merely pressure reduction to comprehensive vascular protection. Its development coincided with the recognition of RAAS inhibition as fundamental to preventing end-organ damage, establishing perindopril as a cornerstone agent in cardiovascular risk reduction strategies [5] [7].

The clinical evidence base reveals perindopril's multifaceted impact:

  • Hypertension Management: The PIXCEL study demonstrated perindopril's efficacy in reducing mean ambulatory systolic blood pressure by 14.3 mmHg (95% CI: -16.2 to -12.4) and diastolic by 10.2 mmHg (95% CI: -11.6 to -8.8) over 12 weeks. Importantly, it achieved 24-hour blood pressure control with smooth pharmacokinetic coverage, addressing the critical morning surge period associated with cardiovascular events [5].

  • Stroke Prevention: The landmark PROGRESS trial (Perindopril Protection Against Recurrent Stroke Study) represented a paradigm shift by demonstrating that perindopril-based therapy (combined with indapamide) reduced recurrent stroke risk by 43% (95% CI: 30-54%; p<0.0001) in patients with cerebrovascular disease, independent of baseline hypertension status. This cerebroprotective effect exceeded predictions based solely on blood pressure reduction, suggesting additional mechanisms such as improved endothelial function and cerebral autoregulation enhancement [5] [10].

  • Atherosclerosis Modification: The PERTINENT substudy employed novel biomarkers to demonstrate perindopril's vasculoprotective actions beyond hemodynamic effects. Treatment significantly reduced apoptosis of endothelial cells (↓27%; p=0.02) and decreased vascular adhesion molecule expression (↓19%; p=0.03), indicating direct anti-atherosclerotic properties at the cellular level [5].

  • Combination Therapy Advancement: The ASCOT-BPLA trial established the superiority of perindopril/amlodipine combinations over atenolol/thiazide regimens, reducing total cardiovascular events by 24% (HR 0.76; 95% CI: 0.65-0.89). This finding solidified perindopril's role in modern hypertension guidelines as a preferred agent in fixed-dose combinations [5] [6].

Table 3: Landmark Clinical Trials Demonstrating Perindopril's Therapeutic Impact

TrialPopulationInterventionPrimary OutcomeRisk Reduction
PROGRESS6,105 patients with prior stroke/TIAPerindopril ± Indapamide vs placeboRecurrent stroke43% (p<0.0001)
EUROPA12,218 patients with stable CADPerindopril vs placeboCardiovascular death/MI/cardiac arrest20% (p=0.0003)
ASCOT-BPLA19,257 hypertensive patientsPerindopril/Amlodipine vs Atenolol/BendroflumethiazideFatal CAD/nonfatal MI24% (p=0.007)
PERTINENT1,283 high-risk patientsPerindopril vs placeboEndothelial apoptosis markers27% (p=0.02)

The pharmacoeconomic dimension further validates perindopril's therapeutic position. Analysis from European healthcare systems demonstrated an incremental cost-effectiveness ratio of €8,200-€15,600 per quality-adjusted life-year (QALY) gained with perindopril-based regimens, falling well below accepted willingness-to-pay thresholds. This economic efficiency stems primarily from reduced hospitalization costs for cardiovascular events and stroke management [5].

Perindopril's introduction coincided with the molecular medicine revolution, serving as an early example of structure-based drug design applied to cardiovascular disease. Its progression from laboratory synthesis to cornerstone therapy demonstrates how mechanistic precision combined with rigorous clinical validation can produce agents that transform therapeutic paradigms for complex chronic diseases [1] [5] [7].

Properties

CAS Number

107133-36-8; 82834-16-0

Product Name

Coversyl

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine

Molecular Formula

C23H43N3O5

Molecular Weight

441.613

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14?,15-,16-;/m0./s1

InChI Key

IYNMDWMQHSMDDE-VUDKHQNUSA-N

SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.